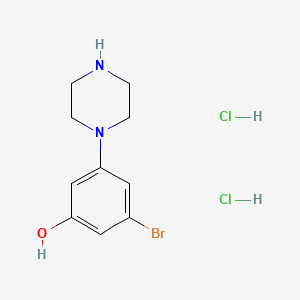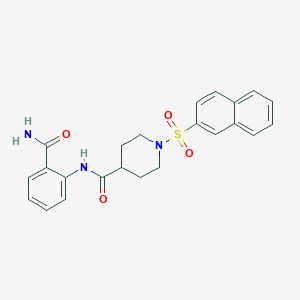![molecular formula C25H30N2O4 B7456115 ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate, also known as ECA, is a synthetic compound that has been widely used in scientific research. ECA belongs to the family of benzamides, which are known for their ability to inhibit the activity of certain enzymes in the body.
作用機序
The mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. One of the enzymes that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is known to inhibit is histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce inflammation. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the effects of inhibiting these enzymes without affecting other processes in the body. However, one limitation of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is that it can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are a number of potential future directions for research on ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate. One area of research is the development of new synthesis methods that can produce ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate more efficiently and with higher purity. Another area of research is the development of new analogs of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate that may have improved therapeutic properties. Finally, further studies are needed to fully understand the mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate and its potential uses in the treatment of various diseases.
合成法
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 3-aminobenzoate with N-cyclohexylcarbonylphenylalanine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate.
科学的研究の応用
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)-3-phenylpropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-2-31-25(30)20-14-9-15-21(17-20)26-24(29)22(16-18-10-5-3-6-11-18)27-23(28)19-12-7-4-8-13-19/h3,5-6,9-11,14-15,17,19,22H,2,4,7-8,12-13,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZYVMHVCNYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)


![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)



![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)

